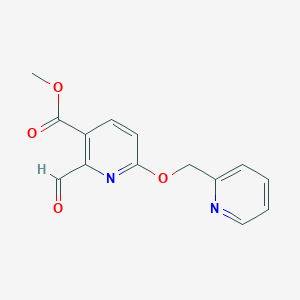
Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate: is a chemical compound with the molecular formula C14H12N2O4 and a molecular weight of 272.26 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate typically involves the reaction of nicotinic acid derivatives with pyridine-2-methanol under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted nicotinate derivatives .
Scientific Research Applications
Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: A simpler derivative of nicotinic acid with similar reactivity but different biological activities.
Pyridine-2-methanol: A precursor used in the synthesis of Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate with distinct chemical properties.
Nicotinic acid derivatives: A broad class of compounds with varying degrees of reactivity and biological activities.
Uniqueness
This compound stands out due to its unique combination of a formyl group and a pyridin-2-ylmethoxy moiety, which imparts distinct reactivity and selectivity. This makes it a valuable compound for various applications in research and industry .
Biological Activity
Methyl 2-formyl-6-(pyridin-2-ylmethoxy)nicotinate is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring and an ester functional group, contributing to its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular pathways.
The biological activity of this compound is primarily attributed to its ability to modulate specific signaling pathways. Key mechanisms include :
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
| Activity | Description |
|---|---|
| Vasodilation | Enhances blood flow; potential use in muscle and joint pain relief. |
| Anti-inflammatory | May inhibit pro-inflammatory cytokines; requires further investigation. |
| Anticancer Potential | Investigated for effects on cancer cell lines; shows promise in preclinical studies. |
Case Studies and Research Findings
- Vasodilation Studies : Research indicates that compounds similar to this compound can induce vasodilation through prostaglandin release. In human trials, methyl nicotinate has been shown to cause significant cutaneous erythema due to increased blood flow .
- Cancer Cell Line Studies : Preliminary studies have suggested that derivatives of nicotinic compounds may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds targeting the PRC2 pathway have shown efficacy in treating lymphomas and other malignancies . While direct studies on this compound are scarce, the structural similarities suggest potential anticancer activity.
- Neuroprotective Effects : Some studies have explored the neuroprotective properties of nicotinic compounds against excitotoxicity in animal models. For example, related compounds have been tested for their ability to mitigate neuroinflammatory responses .
Properties
CAS No. |
1779125-36-8 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
methyl 2-formyl-6-(pyridin-2-ylmethoxy)pyridine-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-19-14(18)11-5-6-13(16-12(11)8-17)20-9-10-4-2-3-7-15-10/h2-8H,9H2,1H3 |
InChI Key |
YGLXGNFNLMWAML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=N2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















